![molecular formula C18H22Br2N2 B14237769 6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide CAS No. 512179-44-1](/img/structure/B14237769.png)
6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide is a synthetic organic compound belonging to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide typically involves the reaction of a naphthyridine derivative with a bromohexyl halide under specific conditions. One common method involves the alkylation of 5,6-dihydrobenzo[f][1,7]naphthyridine with 6-bromohexyl bromide in the presence of a base such as sodium hydride (NaH) in a suitable solvent like tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromohexyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.
Electrophilic Substitution: The aromatic ring in the naphthyridine core can undergo electrophilic substitution reactions with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could lead to the formation of a naphthyridine oxide .
科学研究应用
6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and antiviral properties.
Biological Research: The compound is used in the study of molecular interactions and cellular pathways due to its ability to interact with various biological targets.
Chemical Biology: It serves as a probe in chemical biology experiments to investigate the function of specific biomolecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, affecting their function and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing cell death .
相似化合物的比较
Similar Compounds
1,6-Naphthyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[c][1,7]naphthyridine Derivatives: These compounds have a fused-ring system similar to 6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide and are known for their diverse biological activities.
Uniqueness
What sets this compound apart is its specific functionalization with a bromohexyl group, which imparts unique chemical reactivity and biological properties. This functional group allows for targeted modifications and interactions, making it a valuable compound in various research applications .
属性
CAS 编号 |
512179-44-1 |
|---|---|
分子式 |
C18H22Br2N2 |
分子量 |
426.2 g/mol |
IUPAC 名称 |
6-(6-bromohexyl)-5H-benzo[f][1,7]naphthyridin-4-ium;bromide |
InChI |
InChI=1S/C18H21BrN2.BrH/c19-11-5-1-2-6-13-21-14-17-15(9-7-12-20-17)16-8-3-4-10-18(16)21;/h3-4,7-10,12H,1-2,5-6,11,13-14H2;1H |
InChI 键 |
VYQUSXRMYOSPDZ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC=[NH+]2)C3=CC=CC=C3N1CCCCCCBr.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


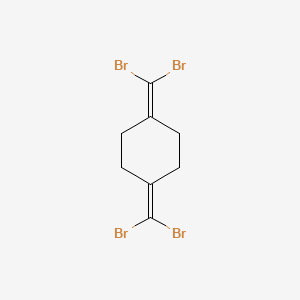
![2H-2,5-Propanofuro[2,3-d][1,3]dioxole](/img/structure/B14237701.png)
![{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane](/img/structure/B14237705.png)
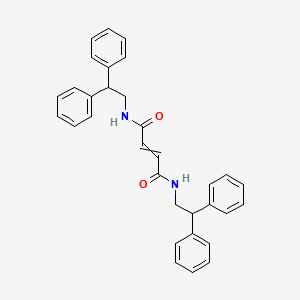
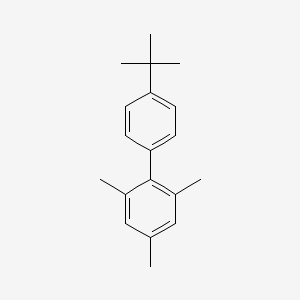
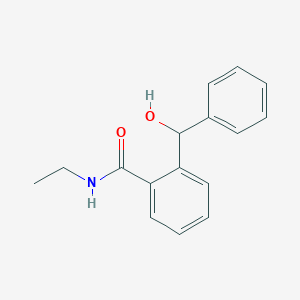
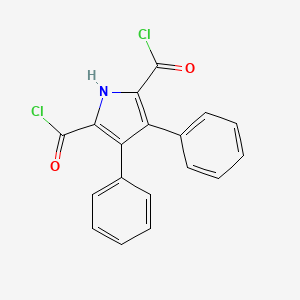
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)


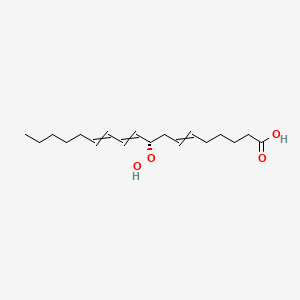
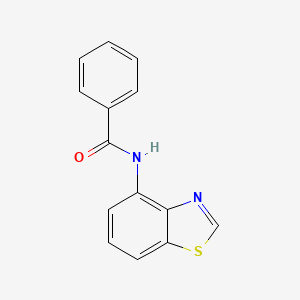
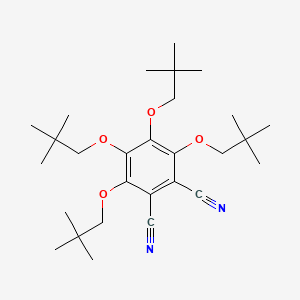
![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
